molecular formula C10H14FNO2S B5324964 N-(3-fluorophenyl)butane-1-sulfonamide

N-(3-fluorophenyl)butane-1-sulfonamide

Cat. No.: B5324964
M. Wt: 231.29 g/mol
InChI Key: IRRSDKNMQGPUBU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)butane-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide functional group (-SO2NH-) . Sulfonamides represent a diverse range of medicines with a wide spectrum of pharmacological activities . While the earliest sulfonamides were developed as antibacterial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folate synthesis pathway of bacteria , subsequent development has yielded many non-antibiotic sulfonamides devoid of antibacterial activity . These are used in research and medicine for a variety of conditions, functioning as diuretics, anticonvulsants, carbonic anhydrase inhibitors, and anti-inflammatory agents, among others . The specific structure of this compound, featuring a butane chain and a fluorophenyl ring, may be investigated for its potential interactions with various biological targets and its physicochemical properties in drug discovery research. The sulfonamide group is a privileged structure in medicinal chemistry, making this compound a valuable building block for the synthesis and exploration of novel bioactive molecules . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-fluorophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-2-3-7-15(13,14)12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRSDKNMQGPUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)butane-1-sulfonamide typically involves the reaction of 3-fluoroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

3-fluoroaniline+butane-1-sulfonyl chlorideThis compound\text{3-fluoroaniline} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound} 3-fluoroaniline+butane-1-sulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among sulfonamide derivatives include:

  • Aryl Substituents: N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (): This compound has a trifluorobutane chain and a cyano-trifluoromethylphenoxy substituent. The trifluoromethyl group increases lipophilicity and may enhance target binding compared to the non-fluorinated butane chain in the target compound .
  • Piperidinoethylesters of alkoxyphenylcarbamic acids (): These compounds demonstrate that alkyl chain length (6–8 carbons) maximizes inhibitory activity in photosynthesis, suggesting that butane (4 carbons) in the target compound may be suboptimal for certain applications .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Aryl Substituent Alkyl Chain Key Properties/Biological Activity Reference
N-(3-Fluorophenyl)butane-1-sulfonamide 3-Fluorophenyl Butane Hypothesized enhanced metabolic stability
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide Cyano-trifluoromethylphenoxy Trifluorobutane 53% yield, mp 96–97°C, lipophilic
DDU86439 3-Fluorophenyl-indazole Acetamide Trypanosome growth inhibition (EC₅₀ = 6.9 µM)
Flutolanil 3-(1-Methylethoxy)phenyl Benzamide Agricultural fungicide

Table 2: Impact of Substituent Position on Activity

Compound Class Substituent Position Relative Activity Reference
Alkoxyphenylcarbamic acids 2 (ortho) Low photosynthesis inhibition
Alkoxyphenylcarbamic acids 3 (meta) High photosynthesis inhibition
Sulfonamides (hypothetical) 3 (meta) Predicted optimal binding

Q & A

Q. What are the standard synthetic routes for N-(3-fluorophenyl)butane-1-sulfonamide, and how is purity validated?

The synthesis typically involves sulfonylation of 3-fluoroaniline derivatives with butane-1-sulfonyl chloride under controlled conditions (e.g., inert atmosphere, low temperature). Key steps include optimizing reaction stoichiometry and monitoring pH to prevent side reactions. Purity is validated using HPLC (for quantitative analysis) and NMR spectroscopy (to confirm structural integrity and detect impurities) .

Q. How does this compound interact with bacterial targets?

The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. Experimental validation includes enzyme activity assays (measuring IC50) and competitive binding studies using radiolabeled substrates .

Q. What analytical techniques are critical for characterizing sulfonamide derivatives like this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) for confirming substituent positions and hydrogen bonding.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformations .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be systematically addressed?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Resolve by:

  • Replicating experiments under standardized protocols.
  • Conducting HPLC-MS to verify compound stability during assays.
  • Performing dose-response curves to assess potency thresholds .

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

Use a Design of Experiments (DoE) approach to test variables:

  • Temperature (e.g., 0–25°C for sulfonylation).
  • Solvent polarity (acetonitrile vs. dichloromethane).
  • Catalysts (e.g., pyridine for acid scavenging). Analyze results via multivariate regression to identify optimal parameters .

Q. How can structural modifications enhance target selectivity?

Leverage structure-activity relationship (SAR) principles:

  • Introduce electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity.
  • Replace the butane chain with cyclic sulfonamides to improve metabolic stability. Validate using in silico docking (e.g., AutoDock) and in vitro binding assays .

Q. What methodologies resolve conflicting results in enzyme inhibition kinetics?

  • Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics.
  • Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic data .

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